molecular formula C27H30O7 B1678885 Nimbolide CAS No. 25990-37-8

Nimbolide

Cat. No. B1678885
CAS RN: 25990-37-8
M. Wt: 466.5 g/mol
InChI Key: JZIQWNPPBKFOPT-UROQDKJMSA-N
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Description

Nimbolide is a triterpene compound that can be isolated from neem (Azadirachta indica). It possesses anticancer and antiproliferative activity . This compound was recently found to inhibit the poly(ADP)-ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 .


Synthesis Analysis

This compound and its analogues can be synthesized through a late-stage coupling strategy. This strategy uses a pharmacophore-containing building block and diversifiable hydrazone units to enable the modular synthesis of this compound and its analogues .


Molecular Structure Analysis

This compound has a molecular formula of C27H30O7 and an average mass of 466.523 Da .


Chemical Reactions Analysis

This compound reacts covalently with C8 of RNF114 . It also undergoes sulfonyl hydrazone-mediated etherification and a radical cyclization .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 608.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

1. Cancer Therapy and Targeted Protein Degradation

Nimbolide, derived from the Neem tree, shows promise in cancer treatment, particularly in breast cancer. Its mechanism involves reacting with the E3 ubiquitin ligase RNF114, disrupting substrate recognition and leading to tumor suppressor stabilization, thus inhibiting cancer cell proliferation (Spradlin et al., 2018). Additionally, it holds potential for targeted protein degradation applications.

2. Inflammatory Bowel Disease Treatment

This compound exhibits anti-inflammatory properties, significantly impacting the nuclear factor-kappa B (NF‐κB) pathway in intestinal epithelial cells and macrophages. This effect translates to a notable improvement in experimental colitis models, suggesting its potential as a new treatment for inflammatory bowel diseases (Seo et al., 2016).

3. Antiproliferative and Apoptotic Effects on Cancer Cells

This compound has been shown to exert antiproliferative effects on various cancer cell lines, such as human renal cell carcinoma cells, by inducing cell cycle arrest and apoptosis. This involves modulation of cell cycle-related proteins and the regulation of intrinsic and extrinsic caspase signaling pathways, highlighting its potential as a therapeutic strategy for cancer treatment (Hsieh et al., 2015).

4. Nanodelivery in Anticancer Applications

The development of poly(lactic-co-glycolic acid) nanoparticles for delivering this compound (Nim-nano) shows enhanced cytotoxicity against breast and pancreatic cancer cell lines compared to free Nim. This advancement in drug-delivery systems for hydrophobic molecules like this compound opens new avenues in cancer treatment (Patra et al., 2019).

5. Impact on Colorectal Cancer

In colorectal cancer models, this compound has been found to suppress tumor growth by inhibiting the proinflammatory microenvironment. This involves downregulating proteins related to tumor cell survival, proliferation, invasion, metastasis, and angiogenesis, demonstrating its effectiveness in colorectal cancer management (Gupta et al., 2013).

Mechanism of Action

Target of Action

Nimbolide, a limonoid triterpene found in the neem plant, has been reported to target multiple signaling pathways, including those related to inflammation, invasion, survival, growth, metastasis, and angiogenesis . It modulates various molecular targets such as epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) .

Mode of Action

This compound’s mode of action is multifaceted. It induces apoptosis, inhibits cell proliferation, and modulates carcinogen-metabolizing enzymes . It also suppresses metastasis and angiogenesis . This compound interferes with the mitochondrial outer membrane permeabilization (MOMP), which encourages caspase activation and apoptosis. Additionally, this compound lowers the quantity of cyclin-dependent kinases (CDKs) and cyclins, resulting in cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PI3K/AKT/mTOR and ERK signaling pathways, which prevents a range of human cancer cells from proliferating . It also suppresses the NF-κB signaling pathway, which is involved in inflammation, cell survival, and metastasis .

Pharmacokinetics

The use of adjuvants or specific delivery systems such as nanoparticle formulations, liposomes, or other drug delivery systems could significantly improve its bioavailability .

Result of Action

This compound exhibits potent anticancer effects in various types of cancers. It has been reported to induce multiple cytotoxic effects in tumor cells by modulating cell proliferation, cell cycle, apoptosis, and metastasis . It also shows potential chemopreventive activity in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the neem leaf extract could potentially affect the bioavailability and efficacy of this compound

Safety and Hazards

Nimbolide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Nimbolide and its analogues represent an opportunity to develop novel agents as the second generation PARP1-targeting agents for the treatment of BRCA-deficient cancers . There is also a re-emergence of interest in the use of plant-derived compounds like this compound .

Biochemical Analysis

Biochemical Properties

Nimbolide has been demonstrated to interact with various enzymes, proteins, and other biomolecules in biochemical reactions . It exhibits multifaceted anticancer activities, including the modulation of multiple cell signaling pathways related to inflammation, invasion, survival, growth, metastasis, and angiogenesis .

Cellular Effects

This compound influences cell function by inducing apoptosis, inhibiting proliferation, and modulating cell death . It also suppresses metastasis and angiogenesis, and modulates carcinogen-metabolizing enzymes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple signaling pathways to reduce proliferation and induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in both in vitro and in vivo studies . Comprehensive long-term toxicological studies are still needed to fully understand its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While it shows promising anticancer and chemopreventive properties, there is a need for systematic preclinical pharmacokinetic and toxicological research to establish safe dosage ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Nimbolide can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "5-hydroxy-1,4-naphthoquinone", "isobutyraldehyde", "methyl vinyl ketone", "magnesium", "ethanol", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium bicarbonate", "hexane", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 5-hydroxy-1,4-naphthoquinone and isobutyraldehyde in the presence of sulfuric acid to yield 5-(2-methylpropyl)-2-hydroxy-1,4-naphthoquinone.", "Step 2: Reduction of 5-(2-methylpropyl)-2-hydroxy-1,4-naphthoquinone with magnesium in ethanol to yield 5-(2-methylpropyl)-2-hydroxy-1,4-dihydronaphthalene-1,4-dione.", "Step 3: Aldol condensation of 5-(2-methylpropyl)-2-hydroxy-1,4-dihydronaphthalene-1,4-dione with methyl vinyl ketone in the presence of sodium hydroxide to yield 3-(2-methylpropyl)-6-(prop-1-en-2-yl)-2,2-dimethyl-1,4-dihydronaphthalene-1,4-dione.", "Step 4: Hydrolysis of 3-(2-methylpropyl)-6-(prop-1-en-2-yl)-2,2-dimethyl-1,4-dihydronaphthalene-1,4-dione with sodium hydroxide to yield 3-(2-methylpropyl)-6-hydroxy-2,2-dimethyl-1,4-dihydronaphthalene-1,4-dione.", "Step 5: Cyclization of 3-(2-methylpropyl)-6-hydroxy-2,2-dimethyl-1,4-dihydronaphthalene-1,4-dione with acetic acid in the presence of sulfuric acid to yield Nimbolide.", "Step 6: Purification of Nimbolide by recrystallization from hexane and dichloromethane mixture." ] }

CAS RN

25990-37-8

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[(1R,2S,9R,10S,11R,15R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate

InChI

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16?,17-,21-,22?,23-,25-,26+,27-/m1/s1

InChI Key

JZIQWNPPBKFOPT-UROQDKJMSA-N

Isomeric SMILES

CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C

SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nimbolide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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